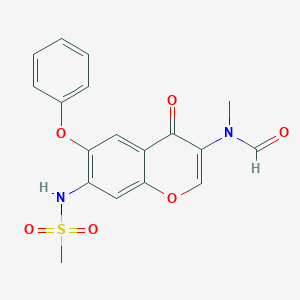
3-Hydroxydecanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxydecanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxydecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the desired diastereomers. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the diastereomers .
化学反应分析
Types of Reactions
3-Hydroxydecanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Formation of 3-ketodecanoyl ®-Carnitine.
Reduction: Formation of 3-hydroxydecanoyl ®-Carnitine.
Substitution: Formation of decanoic acid and ®-Carnitine.
科学研究应用
3-Hydroxydecanoyl ®-Carnitine Inner Salt has various applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of acylcarnitines.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxydecanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. It facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to carnitine.
相似化合物的比较
Similar Compounds
3-Hydroxyhexadecanoylcarnitine: Another acylcarnitine with a longer fatty acid chain.
3-Hydroxybutyrylcarnitine: A shorter-chain acylcarnitine involved in ketone body metabolism.
Uniqueness
3-Hydroxydecanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which influences its metabolic role and biochemical properties. Its mixture of diastereomers also adds complexity to its stereochemistry and biological activity .
属性
分子式 |
C17H34NO5+ |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(3-hydroxydecanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C17H33NO5/c1-5-6-7-8-9-10-14(19)11-17(22)23-15(12-16(20)21)13-18(2,3)4/h14-15,19H,5-13H2,1-4H3/p+1/t14?,15-/m1/s1 |
InChI 键 |
VCRSQDIROUELAR-YSSOQSIOSA-O |
手性 SMILES |
CCCCCCCC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O |
规范 SMILES |
CCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid](/img/structure/B13450444.png)

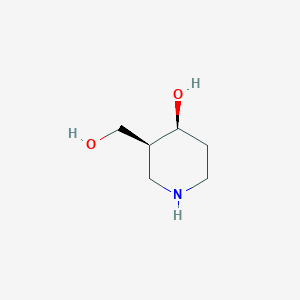

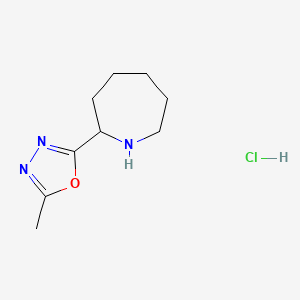
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
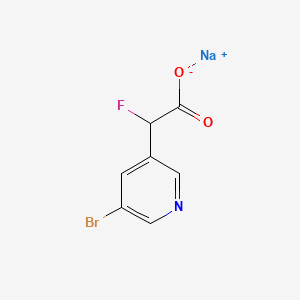
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
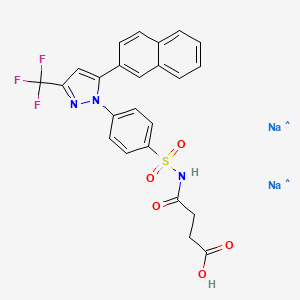

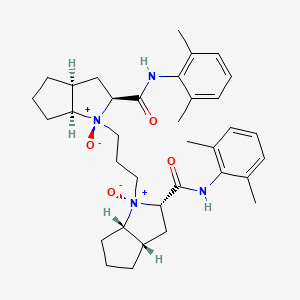
amine hydrochloride](/img/structure/B13450509.png)

